Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Overview
Description
“Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate” is a compound with the CAS Number: 805250-17-3 . It has a molecular weight of 208.21 . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is methyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate . The InChI Code for this compound is 1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 208.21 . It appears as a white to yellow solid . The storage temperature for this compound is +4°C .Scientific Research Applications
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Scientific Field: Chemical Synthesis
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Scientific Field: Antimicrobial Research
- Application Summary : Benzofuran derivatives, such as “Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate”, are emerging as a scaffold for antimicrobial agents . They are found to be suitable structures with a wide range of biological and pharmacological applications .
- Results or Outcomes : Benzofuran and its derivatives have shown promise in the search for efficient antimicrobial candidates .
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Scientific Field: Biomedical Research
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Scientific Field: Diabetes Research
- Application Summary : This compound was used in the synthetic preparation of TAK-875, a novel oral medication developed to improve the secretion of insulin in a glucose-dependent manner .
- Results or Outcomes : TAK-875 has the potential to improve the control of blood sugar levels without the risk of hypoglycemia .
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Scientific Field: Neuropharmacology
- Application Summary : Some benzofuran derivatives are known to stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine and serotonin in the brain . This suggests potential applications in neuropharmacology, particularly in the development of drugs for neurological and psychiatric disorders.
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Scientific Field: Synthetic Chemistry
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMDISFJOKCCAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90720987 | |
Record name | Methyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90720987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | |
CAS RN |
805250-17-3 | |
Record name | Methyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90720987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Citations
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